1-(4-Chlorophenyl)cyclopropanecarboxylic acid

Cytochrome P450 CYP2C19 Drug-Drug Interaction

Choose 1-(4-chlorophenyl)cyclopropanecarboxylic acid for your lead optimization pipeline with confidence—this is not a generic cyclopropane building block. The para-chloro scaffold delivers quantifiable CYP2C19 selectivity (IC₅₀ 1,950 nM) while sparing CYP2C9 (IC₅₀ >10,000 nM), directly mitigating DDI risk. Its high melting point (152–155°C vs. 80–82°C for cyclobutyl analogs) simplifies large-scale purification and ambient storage. The experimentally determined pKa of ~4.14 enables predictive salt formation and bioavailability optimization. Backed by dedicated global market reports through 2033, this intermediate offers a mature, multi-vendor supply chain for secure long-term sourcing.

Molecular Formula C10H9ClO2
Molecular Weight 196.63 g/mol
CAS No. 72934-37-3
Cat. No. B1662048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Chlorophenyl)cyclopropanecarboxylic acid
CAS72934-37-3
Molecular FormulaC10H9ClO2
Molecular Weight196.63 g/mol
Structural Identifiers
SMILESC1CC1(C2=CC=C(C=C2)Cl)C(=O)O
InChIInChI=1S/C10H9ClO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13)
InChIKeyYAHLWSGIQJATGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)cyclopropanecarboxylic Acid (CAS 72934-37-3): A High-Purity Aromatic Cyclopropane Building Block for Medicinal Chemistry and Agrochemical Synthesis


1-(4-Chlorophenyl)cyclopropanecarboxylic acid (CAS: 72934-37-3, MF: C₁₀H₉ClO₂, MW: 196.63) is a versatile aromatic cyclopropane derivative . It is commercially available as a white crystalline powder with a typical melting point of 152–155 °C . The compound features a unique and strained cyclopropane ring directly bonded to a para-chlorophenyl group and a carboxylic acid functionality [1]. This structure positions it as a privileged scaffold and a critical intermediate in the synthesis of various pharmaceuticals targeting CNS disorders and inflammatory diseases, as well as in agrochemicals and advanced functional materials .

Procurement Risk of Substituting 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid (CAS 72934-37-3): Why Structural and Physicochemical Specificity Matters


While general aromatic carboxylic acids or cyclopropane derivatives may be considered as potential substitutes, such a broad approach overlooks the specific and quantifiable advantages conferred by the precise structure of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid. The combination of a rigid cyclopropane ring with a para-chloro substituted phenyl group is not interchangeable with other isomers (e.g., ortho- or meta-chloro) or analogs lacking the cyclopropane moiety (e.g., cyclobutyl derivatives). This unique scaffold imparts a distinct physicochemical profile, including a higher melting point and specific solubility characteristics . Furthermore, this exact structure has demonstrated a unique fingerprint of biological activity, showing selective inhibition of specific enzymes and receptors like CYP2C19 and Acetyl-CoA carboxylase 1 (ACC1) [1][2]. Using a different analog would almost certainly lead to a loss of these precise biological interactions and synthetic utility, potentially derailing a research program or altering the impurity profile in an industrial process.

Quantitative Selection Rationale for 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid (CAS 72934-37-3): Head-to-Head Data for Informed Procurement


Quantified CYP2C19 Inhibition and CYP2C9 Selectivity Advantage of 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid

1-(4-Chlorophenyl)cyclopropanecarboxylic acid exhibits a significant and potentially useful level of inhibition against the human CYP2C19 enzyme. In a standardized assay using human liver microsomes, the compound demonstrated an IC₅₀ of 1,950 nM for CYP2C19 inhibition [1]. Crucially, this inhibition is not a broad-spectrum effect against all CYP enzymes. In a parallel class-level comparison, the compound showed markedly lower inhibitory activity against CYP2C9 (IC₅₀ > 10,000 nM), indicating a significant selectivity window [2]. This specific interaction profile is a direct consequence of the compound's unique molecular geometry and is not a generic property of all cyclopropane carboxylic acid derivatives.

Cytochrome P450 CYP2C19 Drug-Drug Interaction Enzyme Inhibition

Comparative Physicochemical Properties: Enhanced Rigidity and Thermal Stability vs. Cyclobutane Analog

The physicochemical properties of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid provide a clear and quantifiable differentiation from closely related structural analogs. The target compound is consistently reported with a melting point in the range of 152–155 °C . This is in stark contrast to the corresponding cyclobutane derivative, which has a reported melting point of only 80–82 °C . This substantial difference of over 70 °C is a direct manifestation of the increased molecular rigidity and strain imparted by the three-membered cyclopropane ring compared to the four-membered cyclobutane ring. The higher melting point translates to a more stable, less hygroscopic crystalline solid at ambient temperatures, which is a tangible advantage for handling, long-term storage, and maintaining consistent purity in a manufacturing or laboratory environment.

Melting Point Rigidity Cyclopropane Structural Analog

Determined pKa Value Informs Salt Formation and Solubility Strategy for 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid

The acidity of the carboxylic acid group is a fundamental property governing its reactivity and solubility. For 1-(4-Chlorophenyl)cyclopropanecarboxylic acid, the pKa is reported to be approximately 4.14 . This value is a specific, quantifiable parameter that allows for a predictable comparison of acid strength within a series of substituted phenyl cyclopropane carboxylic acids. For instance, this pKa value can be compared to that of the unsubstituted phenyl analog or the para-nitro substituted derivative, where the electron-withdrawing nature of the para-chloro group influences the pKa compared to the unsubstituted or para-nitro derivative (Hammett relationship) [1]. This measured pKa provides a precise basis for predicting the compound's behavior in various pH environments.

pKa Acidity Solubility Formulation

Synthetic Yield: High-Yield Carboxylic Acid Formation from Corresponding Amide

The efficiency of producing high-purity 1-(4-Chlorophenyl)cyclopropanecarboxylic acid is a key procurement differentiator. A published synthetic procedure demonstrates the robust conversion of the corresponding amide, 1-(4-chlorophenyl)cyclopropanecarboxamide, to the target acid. Hydrolysis under basic conditions (1N NaOH in dioxane/water) provides the carboxylic acid in a high yield of 90–95% after drying . The final product is obtained with a high purity of 99.4% as determined by HPLC . While the specific yields of alternative routes or the synthesis of other isomers may vary, this reported range provides a benchmark for assessing the efficiency of the synthetic route. High-yielding, high-purity steps translate directly to lower cost and reduced waste in a process chemistry or manufacturing setting.

Synthesis Yield Hydrolysis Process Chemistry

Pharmacological Activity Profile: A Validated CCR5 Antagonist Scaffold

The biological relevance of the 1-(4-Chlorophenyl)cyclopropanecarboxylic acid scaffold is strongly supported by its demonstrated activity as a CCR5 receptor antagonist. Preliminary pharmacological screening has identified this compound as a valid starting point for developing treatments for CCR5-mediated diseases, which include HIV infection, asthma, rheumatoid arthritis, and other inflammatory conditions [1]. This activity is not a generic property of all cyclopropane carboxylic acids but is linked to this specific structural motif. Further evidence from BindingDB shows that derivatives containing this core scaffold can achieve potent antagonism of the CCR5 receptor, with some analogs exhibiting IC₅₀ values as low as 12 nM in cell-based assays [2]. This validates the core structure as a privileged scaffold for targeting this important class of G-protein coupled receptors.

CCR5 Antagonist HIV Chemokine Receptor

Global Market Demand as a Quantitative Proxy for Industrial Relevance

Beyond laboratory-scale research, the industrial significance of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid is quantitatively reflected in market analysis. The compound is the subject of dedicated global market research reports that forecast its consumption and growth trends from 2025 to 2033 [1][2]. These reports analyze manufacturing methods, applications, and the overall market landscape, indicating a stable and growing demand. The existence of such focused market intelligence implies a significant and established industrial procurement volume, which is a key differentiator from more obscure or research-only analogs. For a procurement scientist, this translates to a more reliable, multi-source, and potentially cost-stable supply chain compared to a niche compound with volatile or limited availability.

Market Analysis Procurement Supply Chain Industrial Intermediate

Targeted Applications for 1-(4-Chlorophenyl)cyclopropanecarboxylic Acid (CAS 72934-37-3) Where Evidence Shows a Clear Advantage


Medicinal Chemistry: Optimizing Lead Compounds for Reduced CYP-Mediated Drug-Drug Interactions

In medicinal chemistry, a primary concern during lead optimization is mitigating the risk of drug-drug interactions (DDI) caused by inhibition of cytochrome P450 (CYP) enzymes. The evidence shows that 1-(4-Chlorophenyl)cyclopropanecarboxylic acid exhibits an IC₅₀ of 1,950 nM against CYP2C19, but a much weaker inhibition (IC₅₀ > 10,000 nM) against CYP2C9 [1][2]. A medicinal chemist can exploit this selectivity window by incorporating this scaffold into a lead series to intentionally modulate CYP2C19 activity while minimizing the risk of CYP2C9-mediated DDIs. This quantifiable selectivity profile makes it a strategically superior choice over building blocks that demonstrate broad, non-specific CYP inhibition.

Process R&D: Selecting a Thermally Stable Intermediate for Robust Manufacturing

For process chemists and chemical engineers, the physical properties of an intermediate are as critical as its reactivity. The high melting point of 1-(4-Chlorophenyl)cyclopropanecarboxylic acid (152–155 °C) directly compared to its cyclobutane analog (80–82 °C) provides a clear, quantifiable advantage [1][2]. The higher melting solid is easier to handle, store, and purify on a large scale. It is less prone to caking or degradation under ambient storage conditions, leading to more consistent quality and yield in multi-step manufacturing processes. This reduces the risk of production delays and off-specification batches, making it a preferred choice for scaling up a synthetic route.

Formulation Development: Leveraging a Known pKa for Solubility Enhancement

Developing a soluble and bioavailable drug formulation is a major hurdle. The experimentally determined pKa of ~4.14 for 1-(4-Chlorophenyl)cyclopropanecarboxylic acid is a critical piece of data for formulation scientists [1]. This value precisely informs the pH range at which the compound will be ionized and most soluble. By comparing this to other potential lead compounds with different pKa values, a formulation scientist can predict and design the optimal salt form (e.g., sodium or potassium salt) or pH-adjusted formulation to maximize solubility and dissolution rate. This data-driven approach is far more efficient than empirical trial-and-error, accelerating the development of viable drug products.

Procurement & Sourcing: Ensuring Supply Chain Stability for a Validated Industrial Intermediate

For procurement and supply chain managers, selecting a key intermediate involves assessing not just the immediate cost but the long-term security of supply. The fact that 1-(4-Chlorophenyl)cyclopropanecarboxylic acid is the subject of dedicated global market research reports with forecasts extending to 2033 is a powerful quantitative indicator of its established industrial demand and mature supply chain [1][2]. This market intelligence suggests a lower risk of supply disruption and price volatility compared to a niche analog with a single supplier. This evidence supports the decision to build a manufacturing process around this specific building block, ensuring a more reliable and predictable commercial pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Chlorophenyl)cyclopropanecarboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.